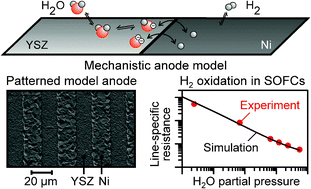Model anodes and anode models for understanding the mechanism of hydrogenoxidation in solid oxidefuelcells
Physical Chemistry Chemical Physics Pub Date: 2010-08-31 DOI: 10.1039/C0CP00541J
Abstract
This article presents a literature review and new results on experimental and theoretical investigations of the electrochemistry of solid


Recommended Literature
- [1] GC-MS based metabolomics identification of possible novel biomarkers for schizophrenia in peripheral blood mononuclear cells†
- [2] New type of complex alkali and alkaline earth metal borates with isolated (B12O24)12− anionic group†
- [3] Bimodally integrated anode functional layer for lower temperature solid oxide fuel cells
- [4] Phosphorus-doped porous carbon nitride for efficient sole production of hydrogen peroxide via photocatalytic water splitting with a two-channel pathway†
- [5] Lattice symmetries and the topologically protected transport of colloidal particles†
- [6] Research progress in nucleus-targeted tumor therapy
- [7] Correction: Crystallinity-modulated hollow CeO2−x nanorods as free radical scavengers for long-term photostability in organic photovoltaics
- [8] Targeted deposition of ZnO2 on brookite TiO2 nanorods towards high photocatalytic activity†
- [9] Chronic exposure to acephate triggers ROS-mediated injuries at organismal and sub-organismal levels of Drosophila melanogaster
- [10] Reversible DNA compaction induced by partial intercalation of 16-Ph-16 gemini surfactants: evidence of triple helix formation†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 126840-22-0
-
CAS no.: 144409-99-4









